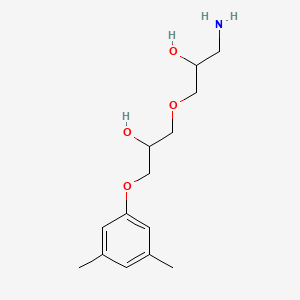![molecular formula C22H20O11 B15353980 methyl (3R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15353980.png)
methyl (3R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate is a complex chemical compound recognized for its multifaceted applications in various scientific domains. Notably, this molecule includes chromene derivatives and phenoxy groups, both of which are known for their significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of this compound generally involves a multi-step synthetic pathway, starting with the appropriate chromene derivative. The steps typically include:
Chromene Synthesis: : The base structure is synthesized through condensation reactions involving salicylic aldehyde and suitable ketones.
Phenoxy Group Introduction: : Coupling reactions involving phenol derivatives introduce the phenoxy groups.
Carboxylation and Methylation: : Hydroxyl groups are carboxylated and then further modified by esterification with methanol under acidic conditions.
Final Purification: : The product is purified using column chromatography to ensure the desired isomer configuration.
Industrial Production Methods
Industrial methods for large-scale production typically involve:
Optimization of reaction conditions to maximize yield.
Use of robust catalysts for the coupling reactions.
Implementation of continuous flow synthesis techniques for efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacts with oxidizing agents such as potassium permanganate, yielding quinones.
Reduction: : Undergoes reduction to form corresponding hydroxy derivatives using agents like sodium borohydride.
Substitution: : Engages in nucleophilic aromatic substitution, particularly at the phenoxy positions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in basic conditions.
Reduction: : Sodium borohydride in methanol.
Substitution: : Halogenated phenol derivatives in the presence of a base like potassium carbonate.
Major Products
From Oxidation: : Quinones and their derivatives.
From Reduction: : Hydroxy derivatives retaining the chromene core.
From Substitution: : Various phenoxy-analogues depending on the substituent used.
Scientific Research Applications
Chemistry
Used in the synthesis of complex organic molecules due to its reactive chromene and phenoxy groups.
Biology
Serves as a precursor in the synthesis of bioactive compounds. Exhibits antioxidant and anti-inflammatory properties.
Medicine
Investigated for potential therapeutic effects against diseases involving oxidative stress, like cardiovascular diseases.
Industry
Utilized in the formulation of advanced materials, such as high-performance polymers and dyes.
Mechanism of Action
This compound exhibits its effects primarily through:
Reactive Oxygen Species (ROS) Scavenging: : Neutralizes free radicals due to the presence of multiple hydroxyl groups.
Enzyme Inhibition: : Inhibits key enzymes involved in inflammation and oxidation processes.
Molecular Targets and Pathways
NF-κB Pathway: : Modulates this pathway to reduce inflammation.
MAPK Pathway: : Influences this signaling pathway to affect cell survival and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl (3R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-2-hydroxyoxane-3-carboxylate: : Differing in hydroxyl placement.
Ethyl (3R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate: : Ethyl group instead of methyl.
Unique Features
Chromene Core: : Central to its biological activity.
Multiple Hydroxyl Groups: : Enhances its reactivity and biological interactions.
Conclusion
Methyl (3R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate stands out for its versatility and significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to undergo various chemical reactions and interact with multiple biological targets, making it a valuable compound for further study and application.
Properties
Molecular Formula |
C22H20O11 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
methyl (3R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H20O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)32-11-4-2-9(3-5-11)12-8-31-14-7-10(23)6-13(24)15(14)16(12)25/h2-8,17-20,22-24,26-28H,1H3/t17?,18-,19?,20?,22-/m1/s1 |
InChI Key |
HVGSXXYBHZFACL-ZGMFOMRKSA-N |
Isomeric SMILES |
COC(=O)C1[C@@H](C(C([C@@H](O1)OC2=CC=C(C=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)O)O |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=CC=C(C=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(6-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B15353901.png)
![N-tert-butyl-4-[2-(dimethoxymethyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine](/img/structure/B15353908.png)
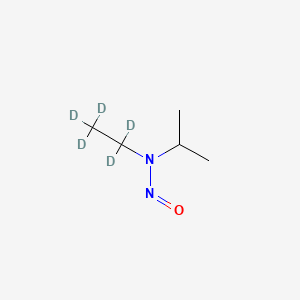
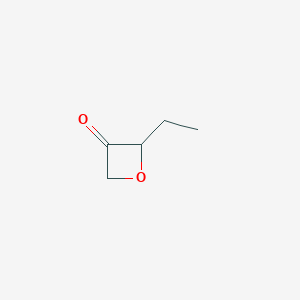
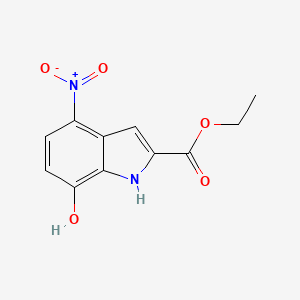
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B15353921.png)

![2-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B15353938.png)
![(8R,9S,13S,14R)-17-hydroxy-13,17-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15353941.png)
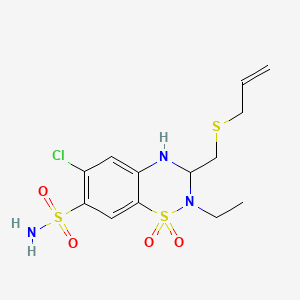
![[(2R,3R,4S,5S)-3,4-diacetyloxy-5,6-difluorooxan-2-yl]methyl acetate](/img/structure/B15353962.png)
